

Introduction: A Profile of Methyl 2-bromo-6-hydroxybenzoate

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Compound of Interest

Compound Name: Methyl 2-bromo-6-hydroxybenzoate

CAS No.: 113763-37-4

Cat. No.: B3030946

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Methyl 2-bromo-6-hydroxybenzoate is a substituted aromatic compound belonging to the family of benzoic acid derivatives. Its structure, featuring a bromine atom, a hydroxyl group, and a methyl ester on a benzene ring, presents multiple reactive sites. This trifunctional arrangement makes it a valuable building block in organic synthesis, particularly for creating highly substituted aromatic systems that are common motifs in active pharmaceutical ingredients (APIs). The strategic placement of the bromo, hydroxyl, and ester groups allows for orthogonal chemical modifications, providing a robust platform for generating molecular diversity in drug discovery campaigns.

Physicochemical Properties

A summary of the key physicochemical properties is essential for handling and experimental design.

Property	Value
Molecular Formula	C ₈ H ₇ BrO ₃
Molecular Weight	231.04 g/mol [1]
IUPAC Name	methyl 2-bromo-6-hydroxybenzoate
Appearance	Expected to be a solid at room temperature
Solubility	Sparingly soluble in water, readily soluble in common organic solvents like ethyl acetate, dichloromethane, and methanol.[2]

Synthesis and Purification Protocol

The synthesis of **Methyl 2-bromo-6-hydroxybenzoate** is typically achieved through a two-step process starting from 2-hydroxybenzoic acid (salicylic acid). The causality behind this chosen pathway lies in the directing effects of the hydroxyl group during electrophilic aromatic substitution and the straightforward nature of the subsequent esterification.

Step 1: Regioselective Bromination of 2-Hydroxybenzoic Acid

The hydroxyl group is an ortho-, para-directing activator. To achieve bromination at the C6 position (ortho to the hydroxyl and meta to the carboxylic acid), careful control of reaction conditions is necessary to manage selectivity and prevent polybromination.

Protocol:

- **Dissolution:** Dissolve 2-hydroxybenzoic acid (1.0 eq) in a suitable solvent such as glacial acetic acid. The acid serves as both a solvent and a mild catalyst.
- **Cooling:** Cool the solution to 0-5°C in an ice bath. This is critical to control the reaction rate and minimize side products.
- **Bromination:** Slowly add a solution of bromine (Br₂, 1.0-1.1 eq) in glacial acetic acid dropwise to the cooled mixture while stirring. Maintaining a low temperature during addition

prevents the exothermic reaction from running away and reduces the formation of the dibrominated product.

- Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours until the reaction is complete (monitored by TLC).
- Workup: Pour the reaction mixture into cold water to precipitate the crude product, 2-bromo-6-hydroxybenzoic acid.
- Purification: Collect the solid by vacuum filtration, wash with cold water to remove residual acid, and recrystallize from an ethanol/water mixture to yield the purified product.

Step 2: Fischer Esterification

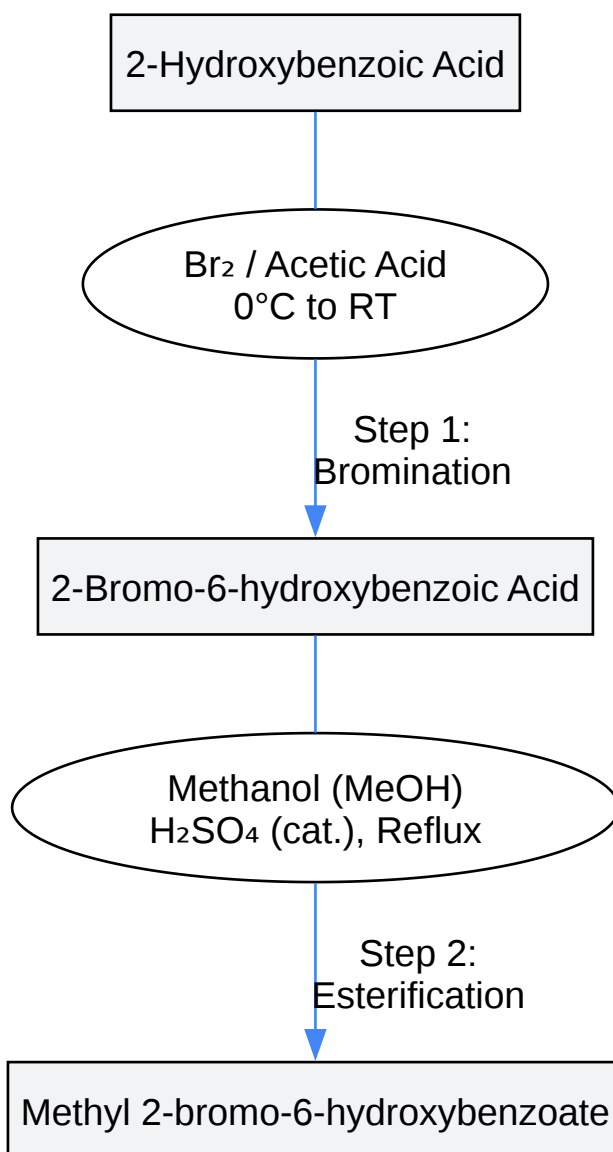
The synthesized 2-bromo-6-hydroxybenzoic acid is then converted to its methyl ester via Fischer esterification.

Protocol:

- Reaction Setup: Suspend 2-bromo-6-hydroxybenzoic acid (1.0 eq) in anhydrous methanol, which acts as both the solvent and the reactant.
- Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H_2SO_4), slowly to the mixture.[3] The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
- Reflux: Heat the mixture to reflux and maintain for 4-6 hours.[3] The elevated temperature drives the equilibrium towards the ester product.
- Workup: After cooling, pour the reaction mixture into ice water and extract the product with ethyl acetate.[3]
- Neutralization: Wash the organic layer with a saturated sodium bicarbonate (NaHCO_3) solution to neutralize the acid catalyst, followed by a brine wash.[3]
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure to yield crude **Methyl 2-bromo-6-**

hydroxybenzoate.

- Final Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final, high-purity compound.[3]



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Caption: Synthetic workflow for **Methyl 2-bromo-6-hydroxybenzoate**.

Structural Elucidation: A Spectroscopic Approach

Confirming the molecular structure is a cornerstone of chemical synthesis. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS) provides an unambiguous identification of **Methyl 2-bromo-6-hydroxybenzoate**.^[4]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Rationale
~10.0 - 11.0	Singlet (broad)	1H	Ar-OH	The phenolic proton is acidic and often appears as a broad singlet. Its chemical shift is concentration-dependent.
~7.30	Doublet of doublets	1H	Ar-H (C4)	Coupled to both H3 and H5.
~7.05	Doublet	1H	Ar-H (C5)	Ortho-coupled to H4.
~6.85	Doublet	1H	Ar-H (C3)	Ortho-coupled to H4.
~3.95	Singlet	3H	-OCH ₃	Protons of the methyl ester group are in a single environment with no adjacent protons, resulting in a singlet. ^[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For **Methyl 2-bromo-6-hydroxybenzoate**, eight distinct signals are expected.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)	Assignment	Rationale
~170	C=O (Ester)	Carbonyl carbons are highly deshielded and appear far downfield.
~155	C-OH (C6)	Aromatic carbon attached to the electron-donating hydroxyl group.
~135	C-H (C4)	Aromatic CH carbon.
~125	C-H (C5)	Aromatic CH carbon.
~120	C-COOCH ₃ (C1)	Quaternary aromatic carbon attached to the ester group.
~118	C-H (C3)	Aromatic CH carbon.
~110	C-Br (C2)	Aromatic carbon attached to the electronegative bromine atom.
~53	-OCH ₃	Carbon of the methyl ester group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

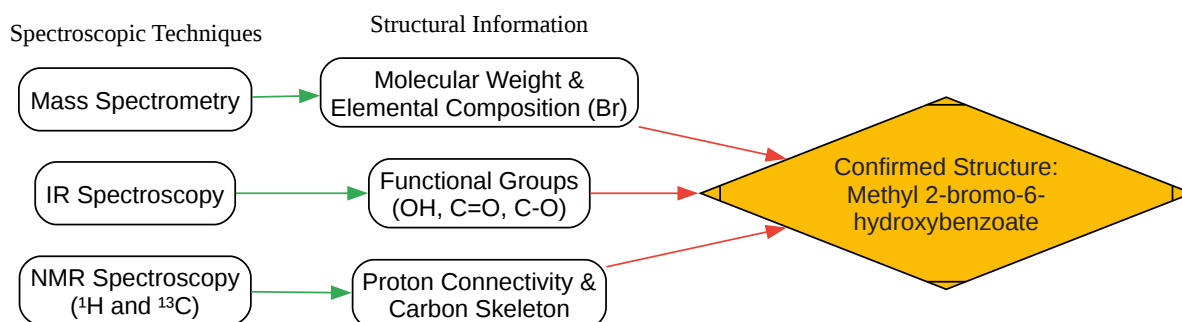
Wavenumber (cm ⁻¹)	Functional Group	Description
3200-3600	O-H Stretch	Broad band, indicative of the hydrogen-bonded phenolic hydroxyl group.[6]
~3000	Aromatic C-H Stretch	Medium intensity peaks characteristic of sp ² C-H bonds.[6]
1680-1720	C=O Stretch	Strong, sharp absorption from the ester carbonyl group.[6]
~1600	C=C Stretch	Peaks corresponding to the aromatic ring vibrations.
1000-1300	C-O Stretch	Strong absorption from the ester C-O bond.[6]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation pattern. For this compound, the key feature is the isotopic signature of bromine.

Predicted MS Data:

- **Molecular Ion (M⁺):** Expect two peaks of nearly equal intensity at m/z 230 and 232, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). This M, M+2 pattern is a definitive indicator of a monobrominated compound.
- **Key Fragments:** Loss of the methoxy group (-OCH₃) to give a fragment at m/z 199/201, and subsequent loss of carbon monoxide (-CO) to yield a fragment at m/z 171/173.



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Caption: Logical workflow for structural elucidation.

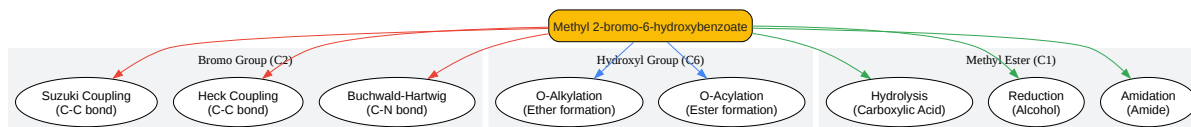
Chemical Reactivity and Applications in Drug Discovery

The utility of **Methyl 2-bromo-6-hydroxybenzoate** as a synthetic intermediate stems from the distinct reactivity of its three functional groups. This allows for selective and sequential modifications, a crucial advantage in multi-step syntheses.

- The Bromine Atom: The aryl bromide is a prime handle for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions.[7]
 - Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups. This is a foundational reaction in modern medicinal chemistry for building molecular complexity.[8]
 - Heck and Sonogashira Couplings: Formation of C-C bonds by reacting with alkenes or terminal alkynes, respectively.[7]
 - Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

- The Phenolic Hydroxyl Group: The acidic proton can be removed by a base, converting the hydroxyl into a potent nucleophile.
 - O-Alkylation/O-Arylation: Reaction with alkyl or aryl halides (e.g., Williamson ether synthesis) to form ethers.
 - O-Acylation: Reaction with acyl chlorides or anhydrides to form esters, which can also serve as protecting groups.
- The Methyl Ester Group: The ester functionality offers several transformation possibilities.
 - Hydrolysis: Saponification with a base (e.g., NaOH) or acid-catalyzed hydrolysis to yield the corresponding carboxylic acid.
 - Reduction: Reduction with a strong reducing agent like lithium aluminum hydride (LiAlH_4) to furnish the corresponding benzyl alcohol.
 - Amidation: Direct conversion to amides by heating with amines.

The strategic modification of these functional groups allows this molecule to serve as a versatile scaffold. In fragment-based drug discovery (FBDD), small molecules like this are used as starting points to build more potent and selective drug candidates by growing the molecule into the binding pockets of biological targets like enzymes or receptors.[9] The ability to easily diversify the structure at three different points is highly advantageous for optimizing ligand-receptor interactions and improving pharmacological properties.[10]



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Caption: Reactivity map of key functional groups.

Safety and Handling

Based on similar halogenated phenolic compounds, **Methyl 2-bromo-6-hydroxybenzoate** should be handled with appropriate care.

- GHS Hazard Statements: Likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
- Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Avoid inhalation of dust/vapors and contact with skin and eyes.

Conclusion

Methyl 2-bromo-6-hydroxybenzoate is a synthetically valuable building block with a rich chemical profile. Its well-defined structure, accessible synthesis, and versatile reactivity make it an important tool for chemists, particularly those in the field of drug discovery. The ability to perform selective modifications at its three distinct functional groups provides a reliable and efficient pathway for the creation of complex molecular architectures and the exploration of new chemical space.

References

- Autech. What are the properties and reactions of 2-BROMO-6-HYDROXYBENZALDEHYDE?. Available at: [\[Link\]](#)
- LookChem. The Role of Methyl 2-bromo-6-methylbenzoate in Pharmaceutical Intermediate Synthesis. Available at: [\[Link\]](#)
- PubChem. Methyl 2-bromo-5-hydroxybenzoate. Available at: [\[Link\]](#)
- AWS. Supporting Information Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. Available at: [\[Link\]](#)
- Wikipedia. Methyl 2-bromoacetate. Available at: [\[Link\]](#)

- Royal Society of Chemistry. Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Available at: [\[Link\]](#)
- University of Wisconsin-Platteville. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available at: [\[Link\]](#)
- Mirante. Organic Chemistry Ir And Nmr Cheat Sheet. Available at: [\[Link\]](#)
- Rose-Hulman Institute of Technology. IR Absorption Bands and NMR. Available at: [\[Link\]](#)
- Doc Brown's Chemistry. ¹H proton nmr spectrum of methyl 2-hydroxybenzoate. Available at: [\[Link\]](#)
- Chemistry Stack Exchange. Unusual hydrolysis of methyl 2,4,6-trimethylbenzoate. Available at: [\[Link\]](#)
- Google Patents. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
- Technical Disclosure Commons. Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Available at: [\[Link\]](#)
- Hilaris Publisher. The Role of Methyl-containing Pharmaceuticals in Modern Medicine. Available at: [\[Link\]](#)
- MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available at: [\[Link\]](#)
- National Center for Biotechnology Information. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available at: [\[Link\]](#)
- MedCrave Group. Using fragment based drug discovery to target epigenetic regulators in cancer. Available at: [\[Link\]](#)

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Sources

- [1. Methyl 2-bromo-5-hydroxybenzoate | C8H7BrO3 | CID 18933688 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. guidechem.com \[guidechem.com\]](#)
- [3. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook \[chemicalbook.com\]](#)
- [4. lehigh.edu \[lehigh.edu\]](#)
- [5. rsc.org \[rsc.org\]](#)
- [6. rose-hulman.edu \[rose-hulman.edu\]](#)
- [7. nbinno.com \[nbinno.com\]](#)
- [8. 2-Bromo-6-methylbenzoic acid | 90259-31-7 \[chemicalbook.com\]](#)
- [9. medcraveonline.com \[medcraveonline.com\]](#)
- [10. hilarispublisher.com \[hilarispublisher.com\]](#)
- [11. store.apolloscientific.co.uk \[store.apolloscientific.co.uk\]](#)
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